

An In-depth Technical Guide to 2-Chloro-6-(methylamino)purine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-6(methylamino)purine

Cat. No.: B1353017

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of 2-Chloro-6-(methylamino)purine, a purine derivative of interest to researchers in medicinal chemistry and drug development. The information is curated for scientists and professionals engaged in chemical and biological research.

Core Chemical Properties

2-Chloro-6-(methylamino)purine is a solid organic compound.^[1] Its core chemical and physical properties are summarized in the table below. A high melting point of over 300 °C is indicative of its thermal stability.^[1]

Property	Value	Reference
IUPAC Name	2-chloro-N-methyl-9H-purin-6-amine	
Synonyms	2-Chloro-6-(methylamino)purine	
CAS Number	82499-02-3	
Molecular Formula	C ₆ H ₆ ClN ₅	
Molecular Weight	183.60 g/mol	
Melting Point	>300 °C	[1]
Form	Solid	[1]
SMILES String	CNc1nc(Cl)nc2[nH]cnc12	
InChI Key	RIAVUEFUPHOGJY-UHFFFAOYSA-N	

Spectroscopic Data

Detailed experimental spectroscopic data for 2-Chloro-6-(methylamino)purine is not readily available in the public domain. However, based on the analysis of structurally similar compounds such as 2-chloro-6-methylaniline and other purine derivatives, the following spectral characteristics can be anticipated.[\[1\]](#)[\[2\]](#)

Expected ¹H NMR Spectral Data:

- A signal corresponding to the methyl protons (CH₃) attached to the nitrogen.
- Signals for the N-H proton of the methylamino group.
- A signal for the C8-H proton of the purine ring.
- A signal for the N9-H proton of the purine ring.

Expected ¹³C NMR Spectral Data:

- A signal for the methyl carbon (CH_3).
- Signals for the carbon atoms of the purine ring (C2, C4, C5, C6, C8). The chemical shifts will be influenced by the electronegative chlorine atom and the electron-donating methylamino group.

Expected FT-IR Spectral Data:

- Characteristic N-H stretching vibrations for the amino group.
- C-N stretching vibrations.
- C=N and C=C stretching vibrations characteristic of the purine ring system.
- C-Cl stretching vibrations.

Expected Mass Spectrometry Data:

- A molecular ion peak corresponding to the molecular weight of the compound (183.60 g/mol).
- Characteristic fragmentation patterns involving the loss of the chloro and methylamino groups.

Experimental Protocols

Proposed Synthesis of 2-Chloro-6-(methylamino)purine

A detailed experimental protocol for the synthesis of 2-Chloro-6-(methylamino)purine is not explicitly available. However, a plausible synthetic route can be devised based on the well-established reactivity of 2,6-dichloropurine, a common starting material in purine chemistry.^[3] ^[4]^[5] The proposed method involves a nucleophilic substitution reaction where one of the chlorine atoms of 2,6-dichloropurine is selectively replaced by a methylamino group.

Reaction:

Materials:

- 2,6-Dichloropurine

- Methylamine (solution in a suitable solvent, e.g., ethanol or THF)
- A suitable organic solvent (e.g., ethanol, isopropanol, or THF)
- A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the HCl byproduct.

Procedure:

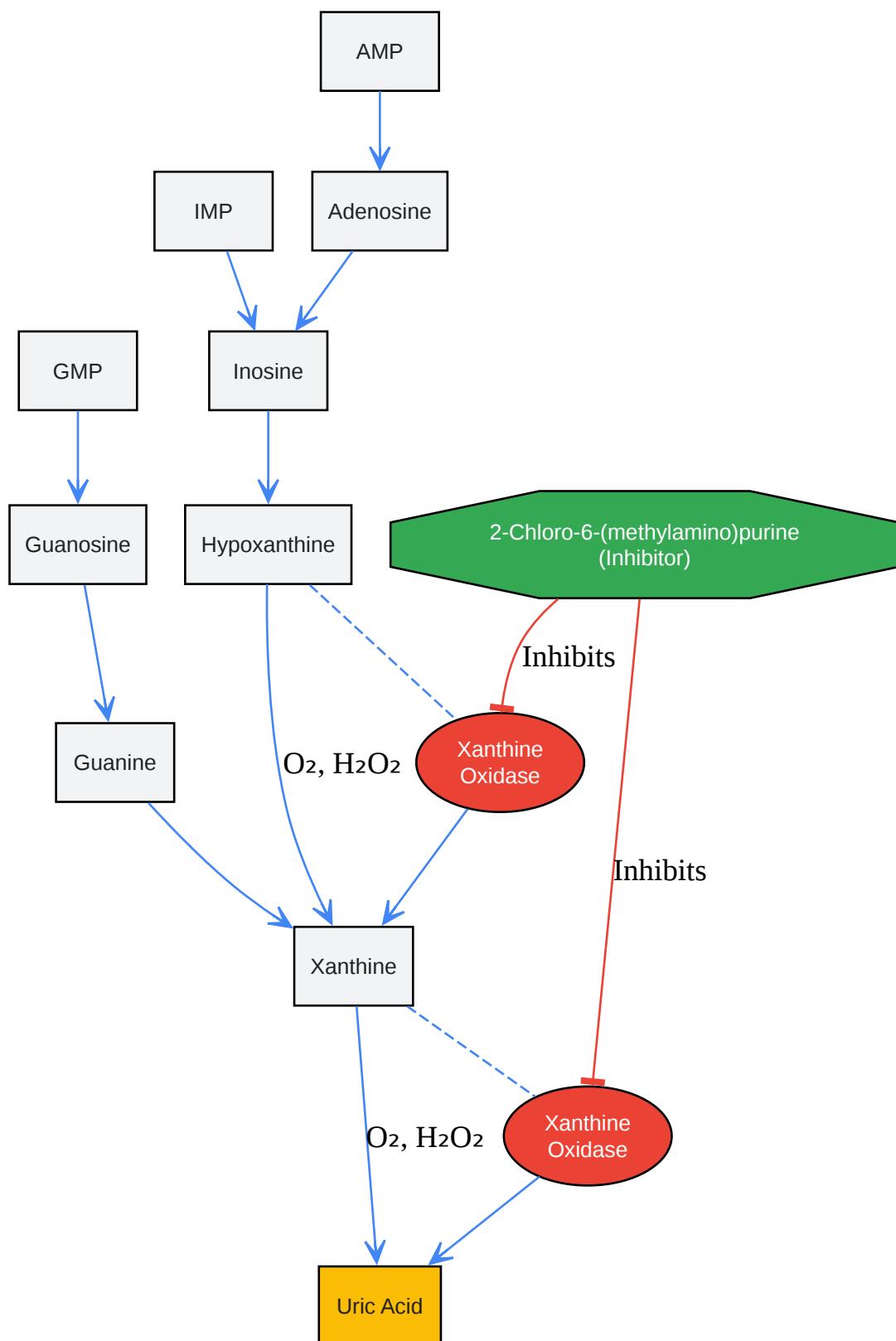
- Dissolution: Dissolve 2,6-dichloropurine in a suitable organic solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Addition of Base: Add an equimolar amount of a non-nucleophilic base to the solution.
- Addition of Methylamine: Slowly add a slight excess of the methylamine solution to the reaction mixture at room temperature. The 6-position of the purine ring is generally more susceptible to nucleophilic attack than the 2-position, allowing for selective substitution.
- Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate (the salt of the base) has formed, remove it by filtration.
- Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude 2-Chloro-6-(methylamino)purine by recrystallization from a suitable solvent (e.g., ethanol-water mixture) or by column chromatography on silica gel.

[Click to download full resolution via product page](#)

Proposed workflow for the synthesis of 2-Chloro-6-(methylamino)purine.

Biological Activity and Signaling Pathways

Inhibition of Xanthine Oxidase


2-Chloro-6-(methylamino)purine is structurally similar to endogenous purines and is a potent inhibitor of xanthine oxidase.^[6] Xanthine oxidase is a key enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.^[7] Inhibition of this enzyme can lead to a decrease in the production of uric acid, a mechanism that is therapeutically relevant in the management of hyperuricemia and gout.^{[6][8]}

While specific kinetic parameters for the inhibition of xanthine oxidase by 2-Chloro-6-(methylamino)purine are not available in the reviewed literature, the table below provides kinetic data for other known purine-based xanthine oxidase inhibitors for comparative purposes.^[6]

Inhibitor	Substrate	IC ₅₀ (μM)	K _i (μM)
Allopurinol	Xanthine	2.36 ± 0.03	-
Allopurinol	6-Mercaptopurine	1.92 ± 0.03	-
2-amino-6-hydroxy-8-mercaptopurine	Xanthine	17.71 ± 0.29	5.78 ± 0.48
2-amino-6-hydroxy-8-mercaptopurine	6-Mercaptopurine	0.54 ± 0.01	0.96 ± 0.01
2-amino-6-purinethiol	Xanthine	16.38 ± 0.21	6.61 ± 0.28
2-amino-6-purinethiol	6-Mercaptopurine	2.57 ± 0.08	1.30 ± 0.09

Purine Catabolism Pathway and Site of Inhibition

The following diagram illustrates the purine catabolism pathway, highlighting the central role of xanthine oxidase and the point of inhibition by compounds like 2-Chloro-6-(methylamino)purine.

[Click to download full resolution via product page](#)

Purine catabolism pathway showing inhibition of xanthine oxidase.

Safety and Handling

2-Chloro-6-(methylamino)purine is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.

Hazard Classifications:

- Acute Toxicity, Oral (Category 4)
- Skin Irritation (Category 2)
- Eye Damage (Category 1)
- Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory system

Precautionary Measures:

- Wear protective gloves, eye protection, and face protection.
- Avoid breathing dust.
- Use only outdoors or in a well-ventilated area.
- In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- If swallowed, call a poison center or doctor if you feel unwell.

Store in a well-ventilated place. Keep container tightly closed.

Applications in Research and Drug Development

Purine analogs are a significant class of compounds in medicinal chemistry with applications as antiviral, anticancer, and anti-inflammatory agents.^{[6][9]} The structural features of 2-Chloro-6-(methylamino)purine make it an interesting candidate for further investigation in several areas:

- Lead Compound for Xanthine Oxidase Inhibitors: Its potent inhibitory activity against xanthine oxidase suggests it could serve as a lead compound for the development of new

drugs to treat gout and other conditions associated with hyperuricemia.[\[6\]](#)

- Probe for Purinergic Signaling: As a purine derivative, it may interact with purinergic receptors (P1 and P2), which are involved in a wide range of physiological and pathological processes. Further studies are needed to explore its effects on these signaling pathways.
- Intermediate in Organic Synthesis: The reactive chloro and amino groups provide handles for further chemical modifications, allowing for the synthesis of a library of related purine derivatives for structure-activity relationship (SAR) studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Fourier transform infrared and FT-Raman spectra, assignment, ab initio, DFT and normal co-ordinate analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. | Sigma-Aldrich [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2,6-Dichloropurine synthesis - chemicalbook [chemicalbook.com]
- 6. Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purine metabolism - Wikipedia [en.wikipedia.org]
- 8. Kinetic study on the inhibition of xanthine oxidase by extracts from two selected Algerian plants traditionally used for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloro-6-(methylamino)purine]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1353017#2-chloro-6-methylamino-purine-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com